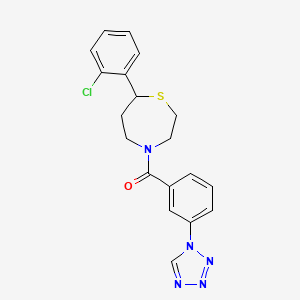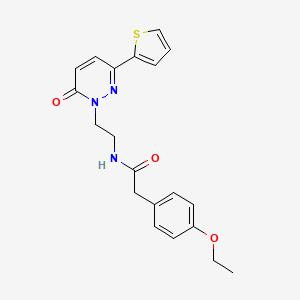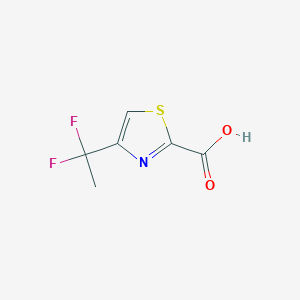
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a carboxylic acid group (-COOH) and a 1,1-difluoroethyl group (-CHF2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the carboxylic acid and 1,1-difluoroethyl groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, carboxylic acid group, and 1,1-difluoroethyl group would all contribute to its overall structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions, including esterification and amide formation. The thiazole ring and the 1,1-difluoroethyl group may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar carboxylic acid group could make it somewhat soluble in water, while the thiazole ring and 1,1-difluoroethyl group could contribute to its stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Novel Thiazole Derivatives : A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized, exhibiting significant fungicidal and antivirus activities. This research demonstrates a new strategy for controlling fungi and virus infections (Li Fengyun et al., 2015).
Spectral Features and Solvent Effects : An in-depth study on 4-methylthiadiazole-5-carboxylic acid highlighted its structural, electronic, and spectroscopic characteristics using density functional theory. The research provides insights into the hydrogen bonding and solvent effects on this compound (Isha Singh et al., 2019).
Heterocyclic γ-Amino Acids : The synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) offers a short and versatile chemical route to orthogonally protected ATCs, valuable for mimicking protein secondary structures (L. Mathieu et al., 2015).
Liquid Crystalline Behaviors : Study on carboxylic acid derivatives containing 1,3,4-thiadiazole ring revealed their liquid crystalline properties, influenced by the length of the alkoxy chain attached to the phenyl moiety (H. J. Jaffer et al., 2017).
Corrosion Inhibition : Thiazole hydrazones showed promising results as corrosion inhibitors for mild steel in acidic media. This research combines thermodynamic, electrochemical, and quantum chemical methods to evaluate their effectiveness (Turuvekere K. Chaitra et al., 2016).
Chemoselective Synthesis : The use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for preparing bromodifluoromethyl thiazoles showcases a novel approach to introduce functional groups useful in drug discovery (Marco Colella et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring new methods of synthesis, investigating its reactivity under different conditions, and testing its activity in biological systems.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have more specific information about this compound or if you meant a different compound, please provide more details.
Eigenschaften
IUPAC Name |
4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-6(7,8)3-2-12-4(9-3)5(10)11/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTJOJSWCWRTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2836997.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2837001.png)
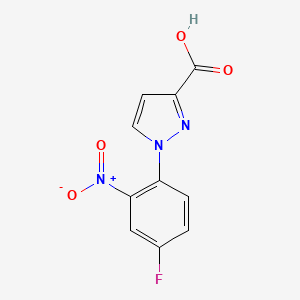
![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)
![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
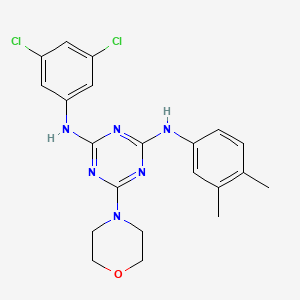

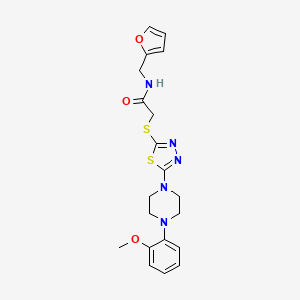
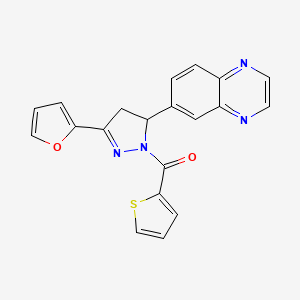
![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)
![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)
